1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-
Brand Name: Vulcanchem
CAS No.: 88628-48-2
VCID: VC2521530
InChI: InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2
SMILES: C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1
Molecular Formula: C17H15ClO2
Molecular Weight: 286.8 g/mol

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-

CAS No.: 88628-48-2

Cat. No.: VC2521530

Molecular Formula: C17H15ClO2

Molecular Weight: 286.8 g/mol

* For research use only. Not for human or veterinary use.

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- - 88628-48-2

Specification

CAS No. 88628-48-2
Molecular Formula C17H15ClO2
Molecular Weight 286.8 g/mol
IUPAC Name 6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Standard InChI InChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2
Standard InChI Key QGCMMHNILMDZSC-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1
Canonical SMILES C1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1

Introduction

Structural Characteristics

Basic Properties

1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is characterized by the following basic properties:

PropertyValue
CAS Number88628-48-2
Molecular FormulaC17H15ClO2
Molecular Weight286.8 g/mol
IUPAC Name6-[(2-chlorophenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one
Standard InChIInChI=1S/C17H15ClO2/c18-16-6-2-1-4-13(16)11-20-14-8-9-15-12(10-14)5-3-7-17(15)19/h1-2,4,6,8-10H,3,5,7,11H2
Standard InChIKeyQGCMMHNILMDZSC-UHFFFAOYSA-N
SMILESC1CC2=C(C=CC(=C2)OCC3=CC=CC=C3Cl)C(=O)C1
PubChem Compound ID13067329

These basic properties provide essential information for the identification and characterization of this compound .

Chemical Structure

The chemical structure of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- consists of several key components that define its chemical identity and reactivity:

  • A 3,4-dihydro-1(2H)-naphthalenone core structure, which includes:

    • A partially saturated bicyclic system

    • A ketone functional group at position 1

    • A saturated carbon at position 2

    • A saturated bond between positions 3 and 4

  • A 2-chlorophenyl methoxy substituent at position 6, which includes:

    • An oxygen atom directly attached to the aromatic ring at position 6

    • A methylene (CH2) bridge between the oxygen and the aromatic ring

    • A 2-chlorophenyl group with the chlorine atom at the ortho position

The structure features both a ketone functional group and an ether linkage, which influence its chemical reactivity and physical properties. The presence of the chlorine atom at the ortho position of the phenyl ring affects the conformation and electronic properties of the molecule, potentially influencing its interactions with biological targets.

Spectroscopic Data

While specific spectroscopic data for 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- is limited in the available literature, we can infer expected spectroscopic features based on its structural components and related compounds:

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1660 cm^-1 corresponding to the C=O stretching of the ketone group

    • Absorption bands around 1270-1280 cm^-1 for C-O stretching of the ether linkage

    • Aromatic C-H stretching bands around 3050-3060 cm^-1

    • Aliphatic C-H stretching bands around 2925-2950 cm^-1

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Based on similar compounds, the expected ^1H NMR signals would include:

    • Aromatic protons (7-8 ppm)

    • Methylene protons adjacent to oxygen (4-5 ppm)

    • Methylene protons in the dihydronaphthalenone ring (2-3 ppm)

These spectroscopic properties are crucial for the structural confirmation and purity assessment of the compound during synthesis and characterization.

Synthesis

General Synthetic Routes

The synthesis of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- typically involves the functionalization of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone (also known as 6-hydroxy-1-tetralone) through an etherification reaction. Based on the synthesis of similar compounds, the general synthetic route can be outlined as follows:

  • Starting with 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone

  • Reaction with 2-chlorobenzyl halide (typically 2-chlorobenzyl bromide or chloride)

  • Base-mediated etherification

  • Purification to obtain the target compound

This general approach is widely applicable to the synthesis of various substituted naphthalenones with different arylmethoxy substituents at the 6-position.

Specific Synthesis Methods

Based on the synthesis of related compounds, two specific methods for the synthesis of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- can be proposed:

Method 1: Base-catalyzed etherification in acetone

This method is based on the synthesis of similar compounds as described in the literature:

  • 6-Hydroxy-1-tetralone (0.3 g, 1.85 mmol) is suspended in acetone (15 mL) containing K2CO3 (3.70 mmol).

  • 2-Chlorobenzyl bromide (2.035 mmol) is added to the reaction mixture.

  • The mixture is heated under reflux for 6 hours.

  • The reaction progress is monitored using silica gel TLC with ethyl acetate:petroleum ether (1:2) as the mobile phase.

  • Upon completion, the reaction mixture is filtered through a pad of celite and concentrated in vacuo.

  • The crude product is purified by recrystallization from cyclohexane.

  • The expected yield based on similar reactions is approximately 98%.

Method 2: Base-catalyzed etherification in DMF

This method is based on the synthesis of the para-chloro analog:

  • 6-Hydroxy-1-tetralone is reacted with 2-chlorobenzyl chloride in N,N-dimethylformamide.

  • Potassium carbonate is used as the base.

  • The reaction is conducted at 100°C for 3 hours.

  • The expected yield based on similar reactions is approximately 91%.

Both methods involve the use of 6-hydroxy-3,4-dihydro-1(2H)-naphthalenone (6-hydroxy-1-tetralone) as the starting material, which is commercially available or can be prepared by the demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone .

Chemical Properties

The chemical properties of 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- are determined by its functional groups and structural features:

Reactivity Profile

  • Ketone functionality:

    • Undergoes typical carbonyl group reactions

    • Can participate in nucleophilic addition reactions

    • Can undergo condensation reactions with appropriate nucleophiles

    • May be reduced to the corresponding alcohol

  • Ether linkage:

    • Relatively stable under most conditions

    • Can be cleaved under strong acidic conditions

    • Resistant to basic hydrolysis

  • Aromatic rings:

    • Can undergo electrophilic aromatic substitution reactions

    • The electron-withdrawing chlorine substituent affects the reactivity and regioselectivity of such reactions

  • Partially saturated ring:

    • The α-position to the carbonyl group is acidic and can participate in aldol-type condensations

    • The saturated portion can undergo oxidation to form more unsaturated derivatives

Physical Properties

Based on the compound's structure and related molecules:

  • Physical state: Expected to be a crystalline solid at room temperature

  • Solubility: Likely to have limited water solubility due to its predominantly hydrophobic structure

  • Organic solvent solubility: Soluble in common organic solvents such as acetone, ethanol, and dichloromethane

  • Lipophilicity: Expected to have a high lipophilicity, with an estimated XLogP3 value around 4.1

These chemical properties are important considerations for the handling, storage, and chemical transformations of this compound in research settings.

Related Compounds

Several compounds structurally related to 1(2H)-Naphthalenone, 6-[(2-chlorophenyl)methoxy]-3,4-dihydro- have been identified in the literature:

Positional Isomers and Similar Substituents

  • 1(2H)-Naphthalenone, 6-[(4-chlorophenyl)methoxy]-3,4-dihydro- (CAS: 88628-47-1):

    • Differs in the position of the chlorine atom on the phenyl ring (para instead of ortho)

    • Synthesized through similar methods

  • 1(2H)-Naphthalenone, 6-[(4-fluorophenyl)methoxy]-3,4-dihydro- (CAS: 1092349-26-2):

    • Contains a fluoro substituent at the para position instead of a chloro substituent

    • Synthesis described in the literature follows similar approaches

Derivatives and Precursors

  • N-{6-[(2-Chlorophenyl)methoxy]-3,4-dihydronaphthalen-1(2H)-ylidene}hydroxylamine (CAS: 66361-94-2):

    • A derivative where the ketone functionality has been converted to an oxime

    • Represents a potential derivatization pathway for the target compound

  • 6-Methoxy-3,4-dihydro-1(2H)-naphthalenone (CAS: 1078-19-9):

    • A simpler analog with a methoxy group instead of the 2-chlorophenylmethoxy substituent

    • Can serve as a synthetic precursor for various substituted naphthalenones

  • 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone (CAS: 3470-50-6):

    • The key starting material for the synthesis of the target compound

    • Can be prepared by demethylation of 6-methoxy-3,4-dihydro-1(2H)-naphthalenone

Structurally Modified Analogs

  • 2-[(p-Chlorophenyl)methylene]-6-methoxy-3,4-dihydro-1(2H)-naphthalenone:

    • Contains an additional carbon-carbon double bond at the 2-position

    • Contains a p-chlorophenyl group attached through a methylene bridge

These related compounds provide context for understanding the structural variations possible within this class of molecules and how such variations might affect their properties and potential applications.

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